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Compound of Interest

Compound Name: Pityol
Cat. No.: B1250210
Get Quote
\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pityol,
scientifically known as 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol. Due to the limited
availability of published experimental spectra for this specific compound, this document
combines reported mass spectrometry data with predicted Nuclear Magnetic Resonance
(NMR) and Infrared (IR) spectroscopic characteristics based on its chemical structure. Detailed,
generalized experimental protocols for obtaining such data are also provided to facilitate further
research and verification.

Chemical Structure

IUPAC Name: 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol Molecular Formula: CsH1602
Molecular Weight: 144.21 g/mol
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Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for Pityol.

Mass Spectrometry (MS)

While a full, publicly available mass spectrum is not readily accessible, fragmentation data for
(E)-Pityol has been reported. The major fragment ions observed are listed below.

Mass-to-Charge Ratio (m/z) Interpretation

129 [M-CHs]*

102 Loss of a propan-2-ol radical

85 Further fragmentation of the tetrahydrofuran ring
59 [CsH70]* fragment from the propan-2-ol moiety

Predicted *H NMR Spectroscopy (CDCIs, 400 MHz)

The predicted proton NMR chemical shifts are based on the analysis of the chemical
environment of the protons in the Pityol structure.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.8-4.0 m 1H H-5 (CH-O)
~3.6-3.8 m 1H H-2 (CH-O)
~2.0 (broad s) s 1H -OH
~15-19 m 4H H-3, H-4 (CH2)
1.22 d 3H CHs at C5
1.18 s 3H CHs of propan-2-ol
1.15 S 3H CHs of propan-2-ol

Predicted **C NMR Spectroscopy (CDCIz, 100 MHz)

The predicted carbon-13 NMR chemical shifts are based on the functional groups present in

Pityol.
Chemical Shift (6, ppm) Assignment
~80-85 C-2 (0-C-0)
~70-75 C-5 (CH-0)
~70-75 C(OH) of propan-2-ol
~30-35 C-3 (CHz)
~25-30 C-4 (CHz)
~25-30 CHs of propan-2-ol
~20-25 CHs of propan-2-ol
~20-25 CHs at C5

Predicted Infrared (IR) Spectroscopy
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The expected IR absorption bands for Pityol are based on its alcohol and ether functional

groups.
Wavenumber (cm~12) Intensity Funf:tional Group
Assignment
3600 - 3200 Strong, Broad O-H stretch (alcohol)
2970 - 2850 Strong C-H stretch (alkane)
1150 - 1085 Strong C-O stretch (tertiary alcohol)
1150 - 1050 Strong C-O-C stretch (cyclic ether)
1470 - 1430 Medium C-H bend (alkane)
1380 - 1370 Medium C-H bend (gem-dimethyl)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a
small organic molecule like Pityol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh 5-10 mg of the purified Pityol sample for *H NMR and 20-50 mg for :3C
NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCIs) in a clean, dry vial.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean 5 mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.
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o Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a
gauge.

o Place the sample into the NMR magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical
peaks.

o Acquire the *H NMR spectrum using a standard pulse program. Typical parameters for a
400 MHz spectrometer would include a spectral width of 12-16 ppm, a 90° pulse, a
relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to
achieve a good signal-to-noise ratio.

o For the 3C NMR spectrum, use a proton-decoupled pulse sequence. Typical parameters
for a 100 MHz experiment would include a spectral width of 200-220 ppm, a 30-45° pulse,
a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due
to the lower natural abundance of 13C.

» Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.

o Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
o Calibrate the chemical shift scale by setting the TMS peak to O ppm.
o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce
the connectivity of the atoms.

Infrared (IR) Spectroscopy
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e Sample Preparation (Neat Liquid):

(¢]

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

[¢]

Place one or two drops of the liquid Pityol sample onto the center of one salt plate.

[¢]

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
Avoid trapping air bubbles.

[e]

Mount the sandwiched plates in the spectrometer's sample holder.

o Data Acquisition:

(¢]

Record a background spectrum of the empty IR beam path. This will be automatically
subtracted from the sample spectrum.

o

Place the sample holder with the Pityol sample into the spectrometer.

[¢]

Acquire the IR spectrum, typically over a range of 4000 to 400 cm~1.

[e]

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
» Data Processing and Analysis:

o The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber
(cm™2).

o ldentify the characteristic absorption bands and compare them to correlation charts to
confirm the presence of functional groups such as O-H (alcohol) and C-O-C (ether).

Mass Spectrometry (MS) coupled with Gas
Chromatography (GC-MS)

e Sample Preparation:

o Prepare a dilute solution of Pityol in a volatile organic solvent (e.g., dichloromethane or
diethyl ether) at a concentration of approximately 1 mg/mL.
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e GC-MS System and Conditions:

o Gas Chromatograph (GC):

Injector: Set to a temperature of 250 °C.

= Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 um
film thickness).

= Carrier Gas: Helium at a constant flow rate of 1 mL/min.

= Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at a rate of 10
°C/min to 250 °C and hold for 5 minutes.

o Mass Spectrometer (MS):

lonization Mode: Electron lonization (El) at 70 eV.

Mass Analyzer: Quadrupole.

Scan Range: m/z 40-400.

lon Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.
o Data Acquisition and Analysis:
o Inject a small volume (e.g., 1 pL) of the prepared sample into the GC.

o The GC will separate the components of the sample, and the eluting compounds will enter
the mass spectrometer.

o The mass spectrometer will ionize and fragment the molecules, and the detector will
record the mass-to-charge ratio of the resulting ions.

o Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the
fragmentation pattern. Compare the fragmentation pattern with known fragmentation
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pathways for alcohols and ethers to confirm the structure of Pityol.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical
relationship of the techniques.
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and
structural elucidation of Pityol.
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Logical Relationship of Spectroscopic Data

Pityol Structure
(CsH1602)

Proton & Carbon Functional Groups Molecular Weight &
Environment (NMR) (IR) Fragmentation (MS)

Click to download full resolution via product page

Caption: A diagram showing the logical relationship between Pityol's structure and the
information derived from different spectroscopic techniques.

¢ To cite this document: BenchChem. [Spectroscopic Profile of Pityol: A Technical Guide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1250210/docs#spectroscopic-profile-of-pityol-a-
technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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